

Technical Safety & Handling Guide: 2-Chlorobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 2-Chlorobenzene-1-sulfinyl
chloride

CAS No.: 1852086-12-4

Cat. No.: B2805601

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Executive Summary

2-Chlorobenzenesulfonyl chloride (CAS: 2905-23-9) is a high-value electrophilic building block used extensively in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, anticancer agents) and agrochemicals. While indispensable for introducing the sulfonyl moiety, its handling presents a dual hazard profile: corrosivity due to rapid hydrolysis yielding hydrochloric acid (HCl), and flammability (Flash Point: 60 °C).

This guide synthesizes the physicochemical properties, mechanistic toxicology, and field-proven operational protocols to ensure safe integration into drug discovery workflows. It moves beyond standard MSDS data to explain the causality of hazards and provides self-validating handling strategies.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state of this reagent is critical for safety. While often listed as a liquid, its melting point is near room temperature, leading to potential phase changes during storage that can pressurize containers.

Property	Value	Operational Implication
CAS Number	2905-23-9	Unique identifier for inventory tracking.
Molecular Formula	C ₆ H ₄ Cl ₂ O ₂ S	MW: 211.07 g/mol .[1]
Physical State	Liquid / Low-melting solid	MP: 26–28 °C. May solidify in cool labs; requires gentle warming (water bath, <40°C) to dispense.
Boiling Point	150–152 °C (at 12 mmHg)	High boiling point allows for high-temp reactions, but vacuum distillation is required for purification.
Density	1.548 g/mL (25 °C)	Significantly denser than water; sinks in aqueous biphasic quenches.
Flash Point	60 °C (140 °F)	Class 3 Flammable Liquid. Vapor can ignite near hot plates or static discharge.
Solubility	Soluble in DCM, THF, Toluene	Reacts violently with water and alcohols (unless buffered).

Part 2: Hazard Characterization & Mechanistic Toxicology

The Mechanism of Injury: Acylation & Hydrolysis

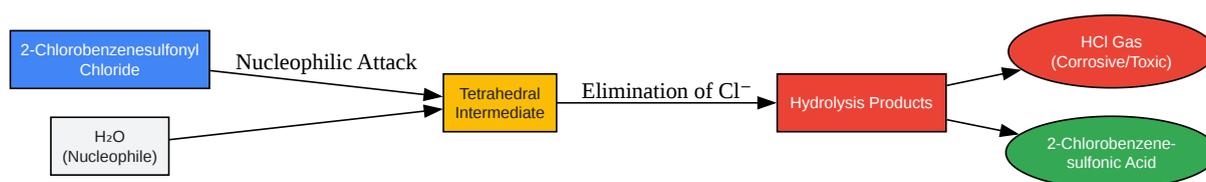
The primary hazard of 2-chlorobenzenesulfonyl chloride is not systemic toxicity (Oral LD50 Rat: 7500 mg/kg), but rather immediate chemical corrosion.

- **Nucleophilic Attack:** The sulfur atom is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.[2] Upon contact with biological tissue (skin/eyes), it rapidly acylates proteins and cell membrane components.

- **Hydrolysis & Acid Generation:** Moisture in the mucous membranes or skin triggers hydrolysis, releasing hydrochloric acid (HCl) and 2-chlorobenzenesulfonic acid. This exothermic reaction causes thermal and chemical burns simultaneously.

Reactivity Pathway (DOT Visualization)

The following diagram illustrates the hydrolysis pathway that generates the corrosive byproducts.



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Figure 1: Mechanism of hydrolysis showing the generation of corrosive HCl gas and sulfonic acid upon contact with moisture.

Part 3: Operational Safety Architecture

Engineering Controls

- **Primary Containment:** All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
- **Scrubbing:** If reactions exceed 100 mmol, the exhaust line should be trapped with a base scrub (e.g., NaOH solution) to neutralize evolved HCl gas.
- **Ignition Control:** Eliminate sources of ignition. Ground all metal containers during transfer to prevent static discharge (Flash point is 60 °C).

Personal Protective Equipment (PPE) Matrix

Zone	PPE Requirement	Rationale
Eyes	Chemical Splash Goggles + Face Shield	"Safety glasses" are insufficient. Reactivity with ocular moisture causes permanent corneal opacity.
Hands	Double Gloving: Nitrile (0.11 mm) under Laminate Film (Silver Shield)	Standard nitrile degrades rapidly upon contact. Silver Shield provides >4h breakthrough protection.
Body	Chemical-Resistant Apron + Lab Coat	Prevents soak-through to clothing in case of spills.
Respiratory	Full-face respirator (Acid Gas cartridge)	Required only if working outside a fume hood (e.g., spill cleanup).

Part 4: Experimental Protocols

Safe Synthesis of Sulfonamides (General Protocol)

Context: Synthesis of bioactive sulfonamides (e.g., anticancer agents).

Reagents:

- 2-Chlorobenzenesulfonyl chloride (1.0 equiv)[3]
- Amine substrate (1.0–1.2 equiv)[4]
- Base: Pyridine or Triethylamine (1.5–2.0 equiv)[4]
- Solvent: Anhydrous DCM or THF[4]

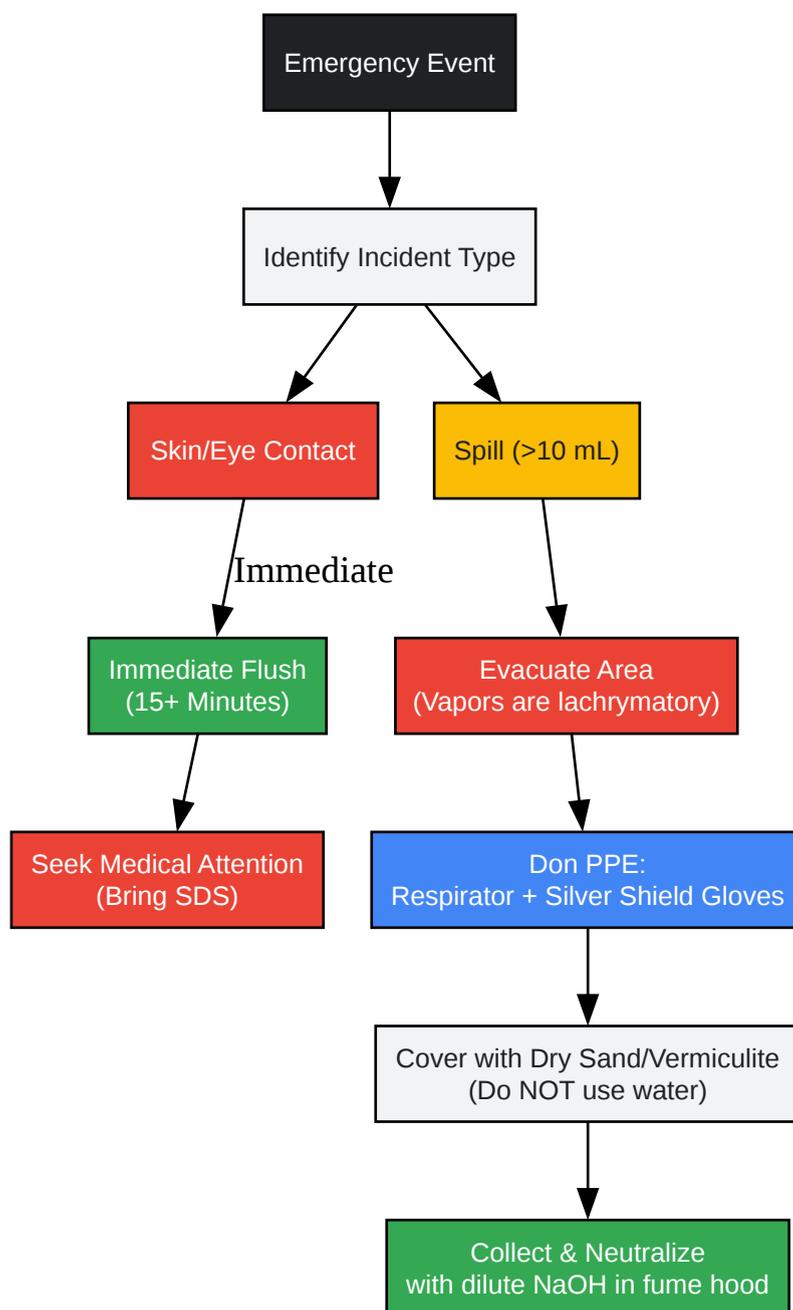
Procedure:

- Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0 °C in an ice bath.

- Why? Cooling controls the exotherm of the reaction and prevents side reactions.
- Addition: Dissolve 2-chlorobenzenesulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15–20 minutes.
 - Self-Validation: If the solution smokes or boils, the addition rate is too fast.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC.^{[2][4]}
- Work-up (Critical Safety Step): Quench carefully with saturated NaHCO₃.
 - Why? Bicarbonate neutralizes the HCl byproduct and any unreacted sulfonyl chloride, converting it to the water-soluble sulfonate.

Emergency Response Decision Tree

Immediate action is required for spills or exposure.



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Figure 2: Decision logic for handling personnel exposure vs. laboratory spills.

Waste Disposal & Quenching

Never dispose of active sulfonyl chloride in the trash or solvent waste without quenching.

- **Quench Solution:** Prepare a 10% NaOH or saturated NaHCO₃ solution in a beaker.

- Slow Addition: Add the sulfonyl chloride waste dropwise to the stirring base solution.
- Verification: Check pH to ensure it remains basic (indicating acid neutralization).
- Disposal: Once the organic layer is clear of reactive chloride (verified by TLC or lack of biphasic reaction), dispose of as halogenated organic waste.

References

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